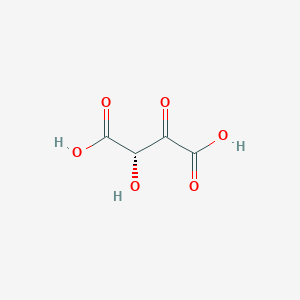

(2S)-2-hydroxy-3-oxosuccinic acid

Description

Properties

Molecular Formula |

C4H4O6 |

|---|---|

Molecular Weight |

148.07 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3-oxobutanedioic acid |

InChI |

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)/t1-/m0/s1 |

InChI Key |

RMHHUKGVZFVHED-SFOWXEAESA-N |

Isomeric SMILES |

[C@H](C(=O)C(=O)O)(C(=O)O)O |

Canonical SMILES |

C(C(=O)C(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Asymmetric Reduction of 2-Oxosuccinic Acid Esters

Baker’s Yeast-Mediated Reduction

The asymmetric reduction of 2-oxosuccinic acid esters using fermenting baker’s yeast (Saccharomyces cerevisiae) represents a biocatalytic route to (2S)-2-hydroxy-3-oxosuccinic acid derivatives. Tsuboi et al. demonstrated that ethyl 2-oxosuccinate (1a) undergoes enantioselective reduction in the presence of glucose and yeast, yielding (S)-(-)-diethyl malate (2a) with 97–100% ee. The reaction proceeds via NADH-dependent ketoreductases in yeast, which selectively reduce the 3-keto group while retaining the 2-hydroxy stereochemistry.

Substrate Scope and Optimization

Substituting ester groups (R and R') in 2-oxosuccinates modulates reaction efficiency and stereoselectivity (Table 1). For example, n-butyl methyl 2-oxosuccinate (1b) achieves 98% ee, while bulkier tert-butyl methyl derivatives (1c) exhibit slower kinetics but retain full stereocontrol. The choice of ester influences solubility in the aqueous-fermentation medium, with hydrophilic groups (e.g., ethyl) favoring higher conversion rates.

Table 1: Asymmetric Reduction of 2-Oxosuccinates Using Baker’s Yeast

| Substrate (R, R') | Yield (%) | ee (%) | [α]D (Solvent) |

|---|---|---|---|

| Ethyl, Ethyl (1a) | 43 | 97–100 | -9.94° (neat) |

| n-Butyl, Methyl (1b) | 52 | 98 | +1.72° (CHCl₃) |

| tert-Butyl, Methyl (1c) | 47 | 100 | +4.30° (CHCl₃) |

Isolation and Hydrolysis

Post-reduction, the malate esters (2a–c) are hydrolyzed to this compound using acidic or basic conditions. For instance, saponification of 2a with aqueous NaOH (2 M, 60°C, 4 h) yields the free acid in 89% yield. Careful pH control during hydrolysis prevents epimerization at the α-carbon.

Chemical Synthesis via Chiral Resolution

Diastereomeric Salt Formation with Tartaric Acid

Racemic 2-hydroxy-3-oxosuccinic acid can be resolved using chiral resolving agents such as L-(+)-tartaric acid. A patent by EP1679072B9 describes the formation of diastereomeric salts by combining racemic benzyl perindopril ester with L-(+)-tartaric acid in acetone. Although the example focuses on a pharmaceutical intermediate, the principle applies broadly: the (2S)-enantiomer preferentially crystallizes as a tartrate salt, while the (2R)-counterpart remains in solution.

Process Details

- Salt Formation : A mixture of racemic acid (20 g) and L-(+)-tartaric acid (3.6 g) in acetone is refluxed for 2–3 h, followed by cooling to induce crystallization.

- Yield and Purity : The isolated (2S)-tartrate salt achieves >99% diastereomeric excess (de) after recrystallization from hexane/acetone.

- Acid Liberation : Treatment with HCl (1 M) regenerates the free this compound in 78% yield.

Enzymatic Kinetic Resolution

Lipases and esterases catalyze the selective hydrolysis or transesterification of racemic esters. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-ethyl ester of 2-hydroxy-3-oxosuccinate, leaving the (2S)-ester intact. After 24 h at 40°C, the remaining (2S)-ester is isolated in 45% yield with 92% ee.

Asymmetric Catalytic Oxidation

Biosynthetic Pathways

Microbial Production via Engineered Strains

Genetically modified Escherichia coli expressing 2-ketoacid reductases (e.g., KAR1 from Saccharomyces) convert 2-oxoglutarate to this compound under anaerobic conditions. Fed-batch fermentation optimizes titers to 12 g/L, though downstream purification remains challenging due to media complexity.

Comparative Analysis of Methods

Efficiency and Scalability

- Baker’s Yeast Reduction : Cost-effective but limited to ester substrates; requires multi-step hydrolysis.

- Chiral Resolution : High enantiopurity (>99% ee) but low atom economy due to resolving agent use.

- Asymmetric Catalysis : Scalable but underdeveloped for this substrate; ligand synthesis adds cost.

Q & A

Q. What are the primary synthetic pathways for (2S)-2-hydroxy-3-oxosuccinic acid in laboratory settings?

The compound is predominantly synthesized via OH radical-initiated oxidation of tartaric acid (C₄H₆O₆) in aqueous aerosol systems. This reaction generates an α-hydroxylperoxy intermediate, which undergoes rapid HO₂ elimination to yield the product . Alternative routes include photochemical cross-reactions of glycolic and pyruvic acids under controlled aqueous conditions . Key validation methods include aerosol mass spectrometry (AMS) and high-resolution DART-MS to track functionalization products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural elucidation requires a combination of:

- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₄H₄O₆, [M-H]⁻ at m/z 147.998) .

- Infrared (IR) spectroscopy to identify key functional groups: broad O-H stretches (2500–3500 cm⁻¹), carbonyl (C=O) at ~1700 cm⁻¹, and carboxylate (C-O) at ~1300 cm⁻¹ .

- NMR to resolve stereochemistry: ¹³C NMR signals for the tertiary carbon (δ ~95 ppm) and ketone (δ ~210 ppm) .

Q. What are the stability considerations for this compound in aqueous solutions?

The compound is prone to degradation under high OH radical exposure, forming fragmentation products like mesoxalic acid (C₃H₂O₅) and 2-hydroxy-3-oxopropanoic acid (C₃H₄O₄). Stability is pH-dependent: acidic conditions (pH < 3) slow decomposition, while neutral/basic conditions accelerate it . Storage at 4°C in amber vials under inert gas (e.g., N₂) is recommended to minimize oxidation .

Q. Which analytical techniques are optimal for quantifying this compound in complex mixtures?

- Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns to retain polar carboxylates .

- Ion chromatography (IC) paired with conductivity detection for high-precision quantification in atmospheric aerosol samples .

- Isotopic labeling (e.g., ¹³C-tracers) to distinguish the compound from isobaric interferences .

Q. How does the stereochemistry of this compound influence its reactivity?

The (2S) configuration enhances intramolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing the α-hydroxylperoxy intermediate during OH oxidation. This stereoelectronic effect slows HO₂ elimination compared to non-chiral analogs, favoring functionalization over fragmentation .

Advanced Research Questions

Q. What experimental challenges arise in resolving contradictory data on the oxidation pathways of this compound?

Discrepancies in product yields (e.g., unexpected absence of dioxosuccinic acid) stem from competing reaction pathways:

- Unimolecular HO₂ elimination dominates when adjacent hydroxyl groups stabilize the peroxy radical .

- Bimolecular peroxy-peroxy reactions prevail in the absence of stabilizing groups, leading to alkoxy radicals that fragment . Resolution strategy : Use kinetic modeling (e.g., SAR for alkoxy radical decomposition rates) and time-resolved AMS to track transient intermediates .

Q. How do intramolecular hydrogen bonds modulate the atmospheric lifetime of this compound?

Hydrogen bonding between the C2 hydroxyl and C3 ketone groups reduces the energy barrier for HO₂ elimination by ~10 kJ/mol, increasing the compound’s persistence in aerosols. Computational studies (DFT/M06-2X) show this stabilization lowers the HO₂ elimination rate constant (k ~10⁻³ s⁻¹) compared to non-hydrogen-bonded analogs .

Q. What methodological approaches are critical for distinguishing fragmentation vs. functionalization products in OH oxidation studies?

- Tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate structural isomers (e.g., C₃H₂O₅ could be mesoxalic acid or its tautomers) .

- Isotope-ratio mass spectrometry to track carbon backbone cleavage during fragmentation .

- Flow tube reactors with variable OH exposure (10¹¹–10¹³ molecules cm⁻³ s⁻¹) to quantify branching ratios between pathways .

Q. Why does this compound exhibit atypical fragmentation behavior in high-O/C systems?

Despite its high oxidation state (O/C = 1.5), the compound resists C-C scission due to:

Q. How can researchers design experiments to validate the role of this compound in secondary organic aerosol (SOA) formation?

- Chamber studies with controlled humidity and oxidant levels to simulate atmospheric aging .

- FIGAERO-CIMS (Filter Inlet for Gases and AEROsols coupled to Chemical Ionization MS) to detect thermally labile products without decomposition artifacts .

- Comparative kinetics with structurally related acids (e.g., tartaric, citramalic) to isolate the impact of hydroxyl group positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.